N-(4-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
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Overview
Description
N-(4-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a complex organic compound that features a tert-butyldimethylsilyl group, a dioxaborolane moiety, and a pivalamide group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple steps:
Formation of the tert-butyldimethylsilyl ether: This step involves the protection of a phenol group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Introduction of the dioxaborolane group: This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron.
Formation of the pivalamide group: This step involves the reaction of the amine with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions, allowing for further functionalization of the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Acidic conditions such as hydrochloric acid or trifluoroacetic acid.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Phenols.
Scientific Research Applications
N-(4-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially through its boron or amide functionalities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-Butyldimethylsilyl)phenyl)pivalamide: Lacks the dioxaborolane group.
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide: Lacks the tert-butyldimethylsilyl group.
Properties
Molecular Formula |
C23H40BNO4Si |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[tert-butyl(dimethyl)silyl]oxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C23H40BNO4Si/c1-20(2,3)19(26)25-18-14-13-16(27-30(11,12)21(4,5)6)15-17(18)24-28-22(7,8)23(9,10)29-24/h13-15H,1-12H3,(H,25,26) |
InChI Key |
JUEJIGOZZJDQAI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O[Si](C)(C)C(C)(C)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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